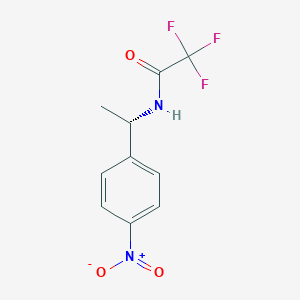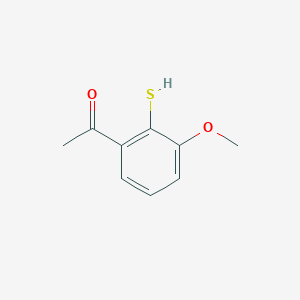
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is a chiral compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(4-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(4-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(4-nitrophenyl)ethylamine and trifluoroacetic acid.
科学的研究の応用
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. Additionally, the nitrophenyl group can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
®-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
2,2,2-trifluoro-N-(1-(4-aminophenyl)ethyl)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(1-(4-nitrophenyl)ethyl)acetamide: A non-fluorinated analog with different chemical and physical properties.
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets. Additionally, the chiral center in the compound allows for enantioselective interactions, making it valuable in the development of stereospecific drugs and materials.
特性
分子式 |
C10H9F3N2O3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[(1S)-1-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-2-4-8(5-3-7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
InChIキー |
SCKNJDFHRITCGN-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
正規SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)


![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)




![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)
